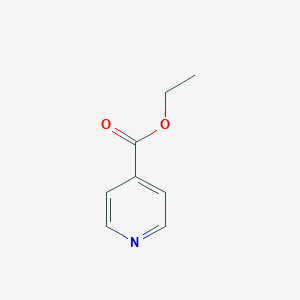
Ethyl isonicotinate
概要
説明
Synthesis Analysis
The synthesis of ethyl isonicotinate can be achieved under exceptionally mild conditions, such as room temperature without the need for a catalyst or solvent. For instance, ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols to afford novel polycondensed heterocyclic systems, indicating a regio- and stereospecific tandem cyclization process (Trofimov et al., 2012). Another synthesis approach involves using isonicotinic acid and anhydrous ethanol, catalyzed by p-toluenesulfonic acid supported on activated carbon under microwave irradiation, achieving a high yield of 97.18% (Jiang Hua-jiang, 2009).
Molecular Structure Analysis
The molecular structure of ethyl isonicotinate and its derivatives has been a subject of interest in the formation of coordination polymers. For instance, direct reactions between CuI and ethyl isonicotinate (EtIN) lead to coordination polymers with EtIN as terminal ligands, showing significant photoluminescence differences and moderate room temperature conductivities (Hassanein et al., 2015).
Chemical Reactions and Properties
Ethyl isonicotinate participates in various chemical reactions, forming complex structures with metals and acting as a precursor for further chemical transformations. For example, it forms 1:2 polymeric complexes of copper(II) azide, indicating its versatility in coordinating with metals and contributing to the structural diversity of metal-organic frameworks (Goher & Mautner, 1999).
Physical Properties Analysis
The physical properties of ethyl isonicotinate derivatives, such as their luminescence and electrical conductivity, are influenced by their supramolecular architecture. This is evident in the coordination polymers formed with CuI, where the differences in supramolecular architecture affect their physical properties, showcasing the material's potential in various applications (Hassanein et al., 2015).
Chemical Properties Analysis
The chemical properties of ethyl isonicotinate, such as its reactivity with hydrazine hydrate in non-aqueous medium to produce isoniazid, highlight its utility in pharmaceutical synthesis. This reactivity showcases its potential as a versatile building block in the synthesis of medically important compounds (Yadav et al., 2005).
科学的研究の応用
1. Electrochemical Reduction to 4-Pyridinemethanol
- Application Summary: Ethyl isonicotinate is used in the synthesis of 4-pyridinemethanol, an important pharmaceutical intermediate and chemical raw material . This compound is valuable for building novel architectures and is widely used for the preparation of coordination compounds with antibacterial, antifungal, and anticancer activities .
- Methods of Application: The synthesis of 4-pyridinemethanol is achieved by the electrochemical reduction of ethyl isonicotinate using an undivided flow electrolysis cell . The experiments were conducted under different conditions, including applied charge, initial concentration of ethyl isonicotinate and H2SO4, current density, and electrode materials .
- Results: The yield of 4-pyridinemethanol reached up to 71% under the optimal conditions . The oxidation of the target product was avoided by using a Ti/IrO2 anode in the absence of membrane separation .
2. Thrips Pest Management
- Application Summary: Ethyl isonicotinate is a pyridine compound that has shown to be effective in trapping thrips in crops . Thrips are tiny insects that can cause significant damage to crops.
- Methods of Application: Ethyl isonicotinate is used as a lure in combination with colored sticky traps for enhanced monitoring of thrips in greenhouses .
- Results: Traps with ethyl isonicotinate set up in an onion crop caught 18 times more onion thrips than traps without this lure .
3. Synthesis of 1-Carbethoxymethyl-4-carbethoxypyridinium Bromide
- Application Summary: Ethyl isonicotinate is used in the synthesis of 1-Carbethoxymethyl-4-carbethoxypyridinium bromide . This compound is an intermediate in the synthesis of 3-Quinuclidone hydrochloride .
- Methods of Application: A solution of ethyl isonicotinate and ethyl bromoacetate in ethanol is allowed to stand overnight at room temperature in a round-bottomed flask equipped with a reflux condenser . The mixture is then heated at the reflux temperature for 4 hours .
- Results: The resulting solution of 1-carbethoxymethyl-4-carbethoxypyridinium bromide is used directly for the next step in the synthesis .
4. Construction of Metal-Organic Framework
- Application Summary: Ethyl isonicotinate is used in the construction of a metal-organic framework (MOF) with Copper (I) Cyanide . MOFs have intriguing topological and special functional properties such as luminescence, redox activity, catalysis, and gas storage .
- Methods of Application: The reaction of K3[Cu(CN)4] and ethyl isonicotinate in the presence of Me3SnCl in H2O/acetonitrile medium at room temperature affords the 3D-supramolecular coordination polymer .
- Results: The structure of the MOF consists of 1D-zig-zag chains, which extend via the ethyl isonicotinate ligands through hydrogen bonds organized in AB 2D-layers . The infinite AB···AB layers are further extended to form a 3D-network via hydrogen bonds and π–π stacking interactions, thus creating wide channels .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRPKBUFXAKDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061789 | |
| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl isonicotinate | |
CAS RN |
1570-45-2 | |
| Record name | Ethyl isonicotinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1570-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isonicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL ISONICOTINATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyridinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.891 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL ISONICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONG7XTI4BL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




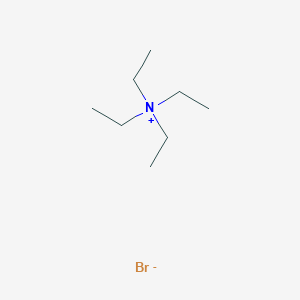
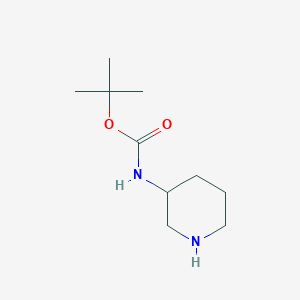
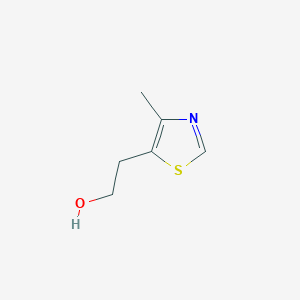




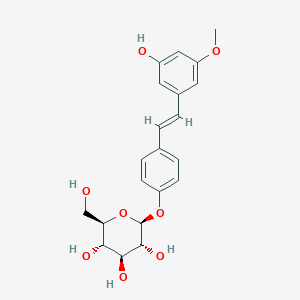

![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propan-1-ol](/img/structure/B42082.png)
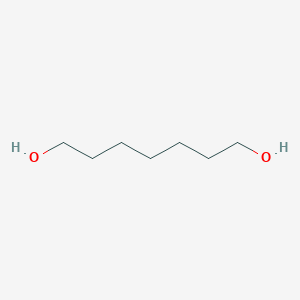
![(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propanal](/img/structure/B42086.png)